Cholesterol hemisuccinate
Overview
Description
Synthesis Analysis
CHEMS is synthesized through the functionalization of cholesterol with succinic anhydride. This process attaches the succinate group to the hydroxyl group of cholesterol, resulting in a molecule with both hydrophobic and hydrophilic properties. The synthesis conditions, such as temperature, reactant ratios, and incubation times, are optimized to achieve high yields of the desired product. For instance, a study utilized succinic anhydride in excess with specific molar ratios and temperatures to ensure complete conversion of cholesterol to CHEMS (Naar et al., 1999).
Molecular Structure Analysis
CHEMS' structure consists of the cholesterol backbone with an ester linkage to the hemisuccinate group. This modification impacts its spatial configuration and intermolecular interactions. Molecular dynamics simulations and experimental studies have shown that the hemisuccinate group influences CHEMS' orientation and behavior in lipid bilayers, affecting the overall membrane properties (Kulig et al., 2015; Klasczyk et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of CHEMS is significantly influenced by its amphipathic nature. Its ability to interact with both water and lipid components makes it an interesting compound for studying lipid-lipid and lipid-protein interactions. For example, CHEMS has been shown to equilibrate readily with liposomes and can modify the sterol content of membranes, affecting lipid order and membrane fluidity (Simmonds et al., 1984).
Physical Properties Analysis
The physical properties of CHEMS, such as its phase behavior and interaction with lipid bilayers, are crucial for its applications in membrane studies. CHEMS exhibits pH-sensitive polymorphism, transitioning between lamellar and hexagonal phases under different pH conditions. This property is particularly relevant for the design of pH-responsive delivery systems (Hafez & Cullis, 2000).
Chemical Properties Analysis
CHEMS' amphipathic nature influences its chemical properties and interaction with other molecules within lipid membranes. Its incorporation into lipid bilayers can modify the bilayer's physical and chemical properties, such as membrane stability, fluidity, and permeability. For instance, CHEMS has been compared to cholesterol regarding its effects on membrane properties, showing distinct behaviors based on its charged headgroup introduced by the succinate moiety (Massey, 1998).
Scientific Research Applications
Mimicking Cholesterol in Membrane Proteins : CHEMS is often used as a detergent to replace cholesterol in the crystallization of membrane proteins. Research indicates that its protonated form mimics many properties of cholesterol well in saturated protein-free lipid membranes, which is beneficial for membrane protein crystallization (Kulig et al., 2014).
Behavior in Lipid Membranes : Extensive studies have been conducted on the behavior of CHEMS in lipid membranes, especially those rich in unsaturated phospholipids. The research shows that the deprotonated form of CHEMS does not mimic cholesterol effectively under physiological conditions (Kulig et al., 2015).
Use as a Membrane Stabilizer : CHEMS has been evaluated as a membrane stabilizer in dipalmitoylphosphatidylcholine (DPPC) liposomes. It was found to be more effective than cholesterol in increasing DPPC membrane stability, likely due to its ability to exhibit both hydrogen bond interaction and electrostatic interaction (Ding et al., 2005).
Influence on ATPase Activity : CHEMS has been shown to equilibrate with liposomes and the (Ca2+-Mg2+)-ATPase from sarcoplasmic reticulum, impacting membrane fluidity and ATPase activity in different phospholipid systems (Simmonds et al., 1984).
Impact on Photosynthetic Processes : Research on pea chloroplast thylakoids incorporated with CHEMS indicated that increased levels of sterol affected several photosynthetic processes by inhibiting electron transfer and altering ionic conductivity (Yamamoto et al., 1981).
Immunogenicity in Cancer Treatment : CHEMS-treated tumor cells showed enhanced immunogenicity, which could be manifested by delayed hypersensitivity skin reactions in patients with various advanced malignant tumors (Skornick et al., 1983).
Interaction with LH/hCG Receptors : CHEMS affects the accessibility of LH/hCG receptors and membrane rigidity in rat testes, suggesting the importance of an intact carboxyl group of ester and the side-chain of cholesterol for its stimulatory effect (Kolena & Kasal, 1989).
DNA Polymerase Inhibition : CHEMS has been identified as a selective and strong inhibitor of mammalian DNA polymerases in family X, suggesting its potential use in biochemistry (Ishimaru et al., 2007).
Safety And Hazards
Future Directions
Cholesteryl hemisuccinate is often used to replace cholesterol in the crystallization of membrane proteins . It is suggested that the protonated form of cholesteryl hemisuccinate is a quite faithful mimic of cholesterol for membrane protein crystallization . This opens up potential future directions in the field of protein crystallography and related biochemical studies.
properties
IUPAC Name |
4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNARFZDISHUGS-MIXBDBMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934145 | |
Record name | 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol hemisuccinate | |
CAS RN |
1510-21-0 | |
Record name | Cholesteryl hemisuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1510-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3β-yl hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLESTERYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3J4KS4201 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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